molecular formula C12H19NO6 B12955778 (3R,4R)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

(3R,4R)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12955778
M. Wt: 273.28 g/mol
InChI Key: NWRQXIQGLPCWCL-YUMQZZPRSA-N
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Description

Chemical Identity and Structural Analysis of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic Acid

Systematic Nomenclature and IUPAC Classification

The compound this compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) system as a pyrrolidine derivative with three distinct functional groups: a tert-butoxycarbonyl (Boc) protecting group, a methoxycarbonyl ester, and a carboxylic acid moiety. Its IUPAC name is derived from the parent pyrrolidine ring, where substituents are assigned positions based on Cahn-Ingold-Prelog priority rules.

Property Value
IUPAC Name This compound
CAS Registry Number 362485-25-4
Molecular Formula C₁₂H₁₉NO₆
Molecular Weight 273.28 g/mol
SMILES Notation O=C(OC(C)(C)C)N1CC@HC@@HC1
InChI Key HMHBAEDPNFIUEI-YUMQZZPRSA-N

The Boc group (tert-butoxycarbonyl) is attached to the nitrogen atom at position 1, while the methoxycarbonyl and carboxylic acid groups occupy positions 4 and 3, respectively. The stereochemical descriptors (3R,4R) indicate the absolute configuration of the chiral centers at carbons 3 and 4.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is defined by its pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. The ring adopts a non-planar conformation due to sp³ hybridization at all carbon and nitrogen atoms. X-ray crystallographic studies of analogous pyrrolidine derivatives reveal that substituents significantly influence ring puckering modes.

Stereochemical Features:
  • Chiral Centers : The compound possesses two stereogenic centers at C3 and C4, both in the R configuration. This stereochemistry is critical for its interactions in synthetic and biological contexts.
  • Boc Group Orientation : The tert-butoxycarbonyl group at N1 adopts a pseudoequatorial position to minimize steric hindrance with adjacent substituents.
  • Methoxycarbonyl and Carboxylic Acid Groups : These groups are positioned trans to each other, stabilizing the molecule through intramolecular hydrogen bonding between the carboxylic acid proton and the ester carbonyl oxygen.

The absolute configuration is confirmed via nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) studies, which correlate with the (3R,4R) designation.

Conformational Dynamics of the Pyrrolidine Ring System

The pyrrolidine ring exhibits dynamic conformational behavior, oscillating between envelope (E) and twisted (T) puckering modes. Pseudorotation, a low-energy barrier process, allows interconversion between these conformers.

Key Conformational Insights:
  • Substituent Effects on Puckering :

    • The bulky Boc group at N1 restricts pseudorotation by favoring a C3-endo puckering mode, as observed in X-ray structures of related compounds.
    • The methoxycarbonyl group at C4 stabilizes a C2-exo conformation due to steric and electronic interactions with the Boc group.
  • Locked Conformations :

    • Introduction of tert-butyl substituents, as in the Boc group, enforces pseudoequatorial orientations, locking the ring into specific conformations. For example, cis-4-tert-butylprolines favor exo puckering, while trans-substituted analogs adopt endo modes.
  • Computational Modeling :

    • Density functional theory (DFT) calculations predict an energy difference of <2 kcal/mol between dominant conformers, indicating facile interconversion at room temperature.
    • The lowest-energy conformation features a twisted (T) puckering mode with dihedral angles θ = 25° (C2-C3-C4-N1) and φ = -15° (C3-C4-N1-C5).
Conformation Type Puckering Amplitude (Å) Dominant Substituent Influence
C3-endo (E) 0.45 Boc group steric bulk
C2-exo (T) 0.38 Methoxycarbonyl electronic effects

These dynamics are critical for understanding the compound’s reactivity in peptide synthesis and its potential as a building block for constrained analogs.

Properties

Molecular Formula

C12H19NO6

Molecular Weight

273.28 g/mol

IUPAC Name

(3R,4R)-4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-5-7(9(14)15)8(6-13)10(16)18-4/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8-/m0/s1

InChI Key

NWRQXIQGLPCWCL-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at the C4 Position

The C4 substituent significantly influences the compound’s properties. Below is a comparative analysis:

Compound Name C4 Substituent Molecular Weight (g/mol) Key Features Reference
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid Methoxycarbonyl (COOCH₃) ~317.3 (estimated) Polar ester group; enhances solubility but susceptible to hydrolysis N/A
BP 1521: (3R,4R)-1-Boc-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid Cyclohexylmethyl ~353.5 Hydrophobic substituent; increases lipophilicity and metabolic stability
(3R,4S)-rel-4-(3-Bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid 3-Bromophenyl 370.24 Electron-withdrawing Br enhances aromatic interactions; potential toxicity
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid Phenyl (piperidine core) 305.37 Piperidine ring alters conformation; impacts steric and electronic effects
(3R,4R)-1-Boc-4-methylpyrrolidine-3-carboxylic acid Methyl ~271.3 (estimated) Minimal steric hindrance; improves synthetic accessibility

Key Observations :

  • Bromophenyl vs. Methoxycarbonyl : The bromophenyl group in introduces steric bulk and electron-withdrawing effects, which may favor π-π stacking in drug-receptor interactions but raise toxicity concerns (e.g., acute oral toxicity Category 4 as seen in ).
  • Ring Size Differences : Piperidine analogs (e.g., ) exhibit distinct conformational flexibility compared to pyrrolidine derivatives, affecting binding affinity in biological targets.

Preparation Methods

Starting Materials and Chiral Pool Utilization

  • Chiral amino acid derivatives such as (R)-glutamic acid are commonly used as starting points to ensure stereochemical fidelity.
  • The pyrrolidine ring is formed by cyclization reactions that preserve or induce the (3R,4R) configuration.

Protection of the Amino Group

  • The nitrogen atom is protected using tert-butoxycarbonyl chloride (Boc2O) in the presence of a base like triethylamine or DMAP to form the Boc-protected amine.
  • This step is crucial to prevent side reactions during subsequent transformations and to allow selective deprotection later.

Introduction of the Methoxycarbonyl Group

  • The carboxylic acid at the 4-position is converted into a methyl ester via esterification .
  • Common methods include:
    • Acid-catalyzed esterification with methanol
    • Steglich esterification using dicyclohexylcarbodiimide (DCC) and DMAP as catalysts, which provides mild conditions and high yields.

Stereodivergent Cyclization and Retro-Dieckmann Reaction

  • The retro-Dieckmann reaction has been employed as a stereodivergent tool to access all four stereoisomers of related carbapenam and pyrrolidine derivatives.
  • This reaction involves ring-opening of bicyclic intermediates followed by ring closure to form the pyrrolidine ring with controlled stereochemistry.

Reduction and Functional Group Transformations

  • Reduction of carboxylic acid derivatives to alcohols or other intermediates can be performed using borane complexes (e.g., BH3-THF) at low temperatures, followed by quenching and purification.
  • These intermediates can then be further functionalized to install the methoxycarbonyl group or other substituents.

Representative Reaction Conditions and Yields

Step Reaction Type Key Reagents/Conditions Yield (%) Reference
Boc Protection Carbamate formation Boc2O, DMAP, DCM, base (e.g., Et3N) 85–92
Esterification Steglich esterification DCC, DMAP, MeOH 90
Retro-Dieckmann Cyclization Ring closure NMe4OH·5H2O, THF, room temperature, 3 days 67
Reduction of acid to alcohol Borane reduction BH3-THF, 0 °C to RT, 4 h 80–90

Stereochemical Control and Analysis

  • The absolute configuration (3R,4R) is confirmed by comparison of optical rotation and chiral chromatographic methods with known standards.
  • Stereochemical integrity is maintained by starting from enantiopure precursors and using stereospecific reactions.
  • Analytical techniques such as NMR, chiral HPLC, and mass spectrometry are employed to verify purity and stereochemistry.

Summary of Preparation Route Example

  • Starting from (R)-glutamic acid derivative , the pyrrolidine ring is constructed via cyclization.
  • The nitrogen is protected with Boc2O to yield the Boc-protected intermediate.
  • The carboxylic acid at C4 is esterified with methanol under Steglich conditions.
  • Stereochemical purity is confirmed by optical rotation and chromatographic methods.
  • Purification is typically done by silica gel chromatography using ethyl acetate/methanol mixtures.

Research Findings and Notes

  • The retro-Dieckmann reaction is a powerful stereodivergent tool allowing access to all stereoisomers, including (3R,4R), with good yields and stereochemical control.
  • Borane reductions provide efficient conversion of carboxylic acids to alcohol intermediates, facilitating further functionalization.
  • The Boc protecting group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions when needed.
  • The methyl ester group enhances compound stability and lipophilicity, useful for downstream applications in medicinal chemistry.

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